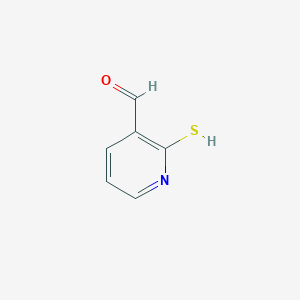

2-sulfanylpyridine-3-carbaldehyde

Description

BenchChem offers high-quality 2-sulfanylpyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-sulfanylpyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHXNJFQRKYGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)S)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyridine Sulfur Carbaldehyde Compound Class: a General Overview

The broader class of compounds characterized by a pyridine (B92270) ring substituted with both a sulfur-containing group and a carbaldehyde is of considerable interest to synthetic chemists. The constituent functional groups offer a rich platform for a variety of chemical transformations.

Significance As a Research Scaffold and Synthetic Building Block

Direct Synthesis Approaches for 2-Sulfanylpyridine-3-carbaldehyde

Direct synthesis aims to construct the target molecule in a minimal number of steps, often through one-pot reactions or concise multi-step sequences.

One-pot syntheses are highly efficient, combining multiple reaction steps in a single vessel, which saves time, resources, and reduces waste. A notable one-pot method for synthesizing pyridine derivatives involves the condensation of an aldehyde, malononitrile (B47326), and a sulfur source. researchgate.netnih.gov For instance, the reaction of 3-pyridinecarboxaldehyde, malononitrile, and thiourea (B124793) or S-methylisothiourea in the presence of a catalyst can yield a pyridine scaffold. nih.govmdpi.comlongdom.org These multicomponent reactions are advantageous for creating highly functionalized pyridines under mild conditions. researchgate.netnih.govnih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Malononitrile, Thiophenol | Montmorillonite K10 clay | 2-amino-3,5-dicarbonitrile-6-phenylsulfanylpyridines | researchgate.net |

| 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, CH3COONH4 | Microwave irradiation or conventional heating | 3-Cyanopyridine derivatives | nih.gov |

| Aromatic aldehydes, malononitrile, thiourea | Trifluoroacetic acid | Tetrahydropyrimidinethione-carboxylates | longdom.org |

| Aldehydes, malononitrile, thiols | Various catalysts | 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives | nih.gov |

Multi-step syntheses offer greater control over the formation of complex molecules by isolating intermediates at each stage. rsc.orgtrine.edusyrris.jpnih.gov This approach allows for purification and characterization of each intermediate, ensuring the final product's purity. trine.edusyrris.jp While more time-consuming, this method is often necessary for complex target molecules or when specific stereochemistry is required. syrris.jp The synthesis of 2-pyrazolines from aldehydes, for example, is a rapid multi-step process. rsc.org

Precursor-Based Synthesis and Functionalization

This strategy involves synthesizing a precursor molecule that already contains the core pyridine ring, followed by functionalization to introduce the sulfanyl (B85325) and carbaldehyde groups.

The synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives can be achieved through the condensation of malononitrile with thiols and aldehydes. nih.govrsc.org This reaction can proceed via a pseudo-four-component reaction (pseudo-4CR) or a three-component reaction (3CR). nih.govrsc.org In the pseudo-4CR, two molecules of malononitrile react with a thiol and an aldehyde. nih.gov The 3CR involves the condensation of malononitrile with a 2-arylidenemalononitrile and an S-nucleophile. nih.gov

Another approach involves the direct reaction of a precursor containing a pyridine-2-carboxaldehyde with a thiolating agent. rsc.org The pyridine-2-carboxaldehyde can act as a chelate κ2(N,O) ligand in complex formations. rsc.org

Carboxylic acid derivatives serve as versatile starting materials in organic synthesis. For instance, functionalized 2-pyridone-3-carboxylic acids can be synthesized from 3-formylchromone. nih.govresearchgate.netnih.gov These carboxylic acids can then undergo further transformations, such as decarboxylation, to yield other functionalized pyridines. nih.govresearchgate.netnih.gov The synthesis of pyrazoles from arenes and carboxylic acids has also been reported as an efficient one-pot method. rsc.org

Hydrazine (B178648) hydrate (B1144303) is a key reagent in the synthesis of various heterocyclic compounds. researchgate.netgoogle.comuobasrah.edu.iqnih.govnih.gov It is commonly used to form hydrazones by reacting with aldehydes and ketones. researchgate.netuobasrah.edu.iq These hydrazones are valuable synthetic intermediates. For example, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine hydrate yields 2-chloro-3-(hydrazonomethyl)quinoline. nih.gov Hydrazine hydrate is also employed in the synthesis of 2-hydrazinylpyridine derivatives from pyridine halides. google.com Furthermore, it is used in the synthesis of hydrazides from esters. researchgate.netnih.gov

| Reactant(s) | Reagent | Product Type | Reference |

| Aldehydes/Ketones | Hydrazine hydrate | Hydrazones | researchgate.netuobasrah.edu.iq |

| Pyridine halide | Hydrazine hydrate | 2-hydrazinylpyridine derivative | google.com |

| Ester of 3-methoxysalicylic acid | Hydrazine hydrate | 3-methoxysalicylic acid hydrazide | uobasrah.edu.iq |

| 2-chloroquinoline-3-carbaldehyde | Hydrazine hydrate | 2-chloro-3-(hydrazonomethyl)quinoline | nih.gov |

| Esters | Hydrazine hydrate | Hydrazides | nih.gov |

Derivatization Strategies for Structural Diversification

The aldehyde and thiol functionalities in 2-sulfanylpyridine-3-carbaldehyde are prime sites for derivatization, enabling the synthesis of a vast array of new compounds with potentially interesting chemical and biological properties.

Formation of Schiff Bases and Hydrazones

The carbaldehyde group of 2-sulfanylpyridine-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazine derivatives to yield hydrazones. libretexts.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.org The resulting Schiff bases and hydrazones are not only stable derivatives in their own right but also serve as important intermediates for further transformations.

The general mechanism for Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org Similarly, hydrazones are formed through the reaction with hydrazines. nih.govmdpi.comnih.govmdpi.com

Schiff Bases: The reaction with various substituted anilines or other primary amines leads to a diverse library of Schiff bases. The electronic and steric properties of the amine can influence the reaction rate and the stability of the resulting imine. researchgate.netmdpi.comresearchgate.net

Hydrazones: Condensation with hydrazine, phenylhydrazine, or thiosemicarbazide (B42300) furnishes the corresponding hydrazone, phenylhydrazone, or thiosemicarbazone. These derivatives are particularly important as precursors for the synthesis of fused heterocyclic systems. google.com

Below is a table summarizing the types of Schiff bases and hydrazones that can be derived from an aldehyde functional group.

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | >C=N-R |

| Hydrazine (H₂N-NH₂) | Hydrazone | >C=N-NH₂ |

| Phenylhydrazine (Ph-NH-NH₂) | Phenylhydrazone | >C=N-NH-Ph |

| Thiosemicarbazide (H₂N-NH-C(S)-NH₂) | Thiosemicarbazone | >C=N-NH-C(S)-NH₂ |

Synthesis of N-Mannich Bases

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. researchgate.netnih.gov While the pyridine ring itself is generally not sufficiently electron-rich to act as the active hydrogen component, the thiol group or other derivatives of 2-sulfanylpyridine-3-carbaldehyde can potentially participate in Mannich reactions. More commonly, the aldehyde function can be transformed into a group that provides an active hydrogen, which can then undergo a Mannich reaction.

The synthesis of N-Mannich bases from 2-substituted benzimidazoles, for example, involves the reaction of the benzimidazole (B57391) NH proton with formaldehyde and a secondary amine. nih.govresearchgate.net This suggests that if the 2-sulfanylpyridine-3-carbaldehyde is first converted into a derivative containing an N-H bond, subsequent Mannich reactions could be possible. The resulting Mannich bases are valuable for introducing aminoalkyl side chains. semanticscholar.org

Cyclization Reactions for Fused Heterocyclic Systems

The derivatives of 2-sulfanylpyridine-3-carbaldehyde are excellent precursors for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science.

The Gewald reaction is a classical method for the synthesis of substituted aminothiophenes, which can be adapted for the preparation of thieno[2,3-b]pyridines. Starting from a 2-sulfanylpyridine derivative, such as 2-sulfanylpyridine-3-carbonitrile, reaction with an α-halo ketone or ester followed by intramolecular cyclization leads to the formation of the thieno[2,3-b]pyridine (B153569) ring system. researchcommons.orgmdpi.comresearchgate.net

A plausible route starting from 2-sulfanylpyridine-3-carbaldehyde would involve its conversion to the corresponding 3-carbonitrile derivative. This nitrile, upon reaction with an α-halo carbonyl compound in the presence of a base, would undergo S-alkylation followed by Thorpe-Ziegler cyclization to yield the 3-aminothieno[2,3-b]pyridine derivative.

The following table outlines the general approach for the synthesis of thieno[2,3-b]pyridine derivatives from related 2-sulfanylpyridine precursors.

| Starting Material | Reagents | Product |

| 2-Sulfanylpyridine-3-carbonitrile | 1. α-Halo ketone/ester, Base 2. Intramolecular cyclization | 3-Aminothieno[2,3-b]pyridine derivative |

| 2-Sulfanylpyridine-3-carbaldehyde (via conversion to nitrile) | 1. Conversion to nitrile 2. α-Halo ketone/ester, Base 3. Intramolecular cyclization | 3-Aminothieno[2,3-b]pyridine derivative |

The synthesis of 1,3,4-oxadiazoles often proceeds from acid hydrazide derivatives. nih.govmdpi.com To synthesize a 1,3,4-oxadiazole (B1194373) fused or appended to the pyridine ring starting from 2-sulfanylpyridine-3-carbaldehyde, the aldehyde group must first be converted into a hydrazide. This can be achieved by oxidation of the aldehyde to a carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate.

The resulting acid hydrazide can then be cyclized to a 1,3,4-oxadiazole ring through various methods. A common approach involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which upon heating undergoes cyclization to yield a 5-thioxo-1,3,4-oxadiazole derivative. nih.gov Alternatively, oxidative cyclization of acylhydrazones, formed by the reaction of the acid hydrazide with an aldehyde, can also lead to 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netnih.gov

A review of the chemistry of 2-chloroquinoline-3-carbaldehyde shows that it can be oxidized to the corresponding carboxylic acid, esterified, and then treated with hydrazine hydrate and carbon disulfide to yield a 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol. nih.gov A similar pathway can be envisioned for 2-sulfanylpyridine-3-carbaldehyde.

Thiazolo[3,2-a]pyridinium Systems via Halocyclization

The synthesis of thiazolo[3,2-a]pyridinium systems from 2-mercaptopyridine derivatives represents a key strategy in heterocyclic chemistry. This transformation can be achieved through a halocyclization process. The general approach involves the S-alkylation of the 2-mercaptopyridine precursor with a dihaloalkane, followed by an intramolecular cyclization.

A plausible pathway starting from 2-sulfanylpyridine-3-carbaldehyde would first involve the protection of the aldehyde group, for instance, by converting it to an acetal. The resulting intermediate can then be reacted with a suitable dihaloalkane, such as 1,2-dibromoethane, to afford an S-alkylated pyridinium (B92312) salt. Subsequent treatment of this salt with a base would induce an intramolecular cyclization through the nucleophilic attack of the pyridine nitrogen onto the carbon bearing the second halogen, yielding the desired thiazolo[3,2-a]pyridinium system. The final step would involve the deprotection of the aldehyde group.

While direct halocyclization of 2-sulfanylpyridine-3-carbaldehyde is not extensively documented, the synthesis of related thiazolo[3,2-a]pyridine derivatives has been reported through various other routes, including multi-component cascade reactions. For example, a five-component reaction of cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride has been shown to produce highly functionalized thiazolo[3,2-a]pyridine derivatives.

Imidazo[1,2-a]pyridine (B132010) Derivatives

The synthesis of imidazo[1,2-a]pyridines typically proceeds via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. To utilize 2-sulfanylpyridine-3-carbaldehyde for the synthesis of imidazo[1,2-a]pyridine derivatives, a common strategy involves the conversion of the 2-sulfanyl group into a 2-amino group. This can be achieved through various synthetic methods, such as reaction with ammonia (B1221849) or a primary amine under specific conditions, potentially involving a metal catalyst.

Alternatively, the 2-sulfanyl group can be converted into a more suitable leaving group, such as a chloro group, by reaction with an oxidizing and chlorinating agent like sulfuryl chloride. The resulting 2-chloropyridine-3-carbaldehyde can then undergo reaction with a variety of amines to furnish the corresponding 2-aminopyridine intermediate, which can subsequently be cyclized to the imidazo[1,2-a]pyridine core. A more direct approach involves the reaction of 2-chloropyridines with 2H-azirines, mediated by triflic anhydride, which leads to the formation of C3-substituted imidazo[1,2-a]pyridines nih.gov.

The following table summarizes a synthetic approach to imidazo[1,2-a]pyridines starting from a 2-chloropyridine (B119429) derivative:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Chloropyridine | 2H-Azirine, Triflic Anhydride, then Triethylamine | C3-substituted imidazo[1,2-a]pyridine | 15-85 |

This data is representative of the synthesis of imidazo[1,2-a]pyridines from 2-chloropyridines and may be applicable to derivatives of 2-sulfanylpyridine-3-carbaldehyde after appropriate functional group conversion.

Thieno[2,3-c]pyridine (B153571) Derivatives

The construction of the thieno[2,3-c]pyridine skeleton can be approached by forming the thiophene (B33073) ring onto a pre-existing pyridine or by constructing the pyridine ring onto a thiophene precursor. A metal-free method for the synthesis of thieno[2,3-c]pyridine derivatives proceeds via a fused 1,2,3-triazole intermediate nih.govmdpi.com. This multi-step synthesis starts from 2-acetylthiophene (B1664040) and involves a one-pot triazolization, a Pomeranz-Fritsch cyclization, and a final denitrogenative transformation to yield the thieno[2,3-c]pyridine core nih.govmdpi.com.

A more direct approach that could potentially utilize 2-sulfanylpyridine-3-carbaldehyde is the Gewald aminothiophene synthesis. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene wikipedia.orgthieme-connect.deorganic-chemistry.orgumich.edu. In the context of 2-sulfanylpyridine-3-carbaldehyde, the aldehyde group could react with an active methylene (B1212753) nitrile, such as malononitrile or ethyl cyanoacetate, and elemental sulfur in the presence of a base. The internal cyclization would then lead to a 3-amino-thieno[2,3-b]pyridine derivative, a regioisomer of the target thieno[2,3-c]pyridine. To obtain the thieno[2,3-c] isomer, a different synthetic strategy starting from a 3-substituted pyridine would be necessary.

General strategies for the synthesis of thieno[2,3-c]pyridines are summarized below:

| Strategy | Description |

| Thiophene Ring Closure | Cyclization of a substituted pyridine derivative to form the fused thiophene ring. |

| Pyridine Ring Closure | Cyclization of a substituted thiophene derivative to form the fused pyridine ring. |

| Denitrogenative Transformation | A multi-step synthesis involving a fused 1,2,3-triazole intermediate that expels nitrogen gas to form the thiophene ring. nih.govmdpi.com |

Introduction of Diverse Substituents (e.g., Halogenated Phenyl, Aryl, Heteroaryl Moieties)

The introduction of diverse substituents onto the 2-sulfanylpyridine-3-carbaldehyde framework is crucial for modifying its chemical and physical properties. This can be achieved through various chemical reactions targeting the pyridine ring, the sulfanyl group, or the carbaldehyde function.

One of the most powerful methods for introducing aryl and heteroaryl moieties is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. youtube.comnih.govyoutube.comnih.gov This reaction typically requires a halogenated pyridine precursor. Therefore, 2-sulfanylpyridine-3-carbaldehyde would first need to be halogenated, for example, at the 5-position of the pyridine ring. The resulting halopyridine can then be coupled with a wide range of boronic acids or boronate esters to introduce various aryl and heteroaryl substituents. Pyridine-2-sulfinates have also been demonstrated as effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org

The aldehyde group of 2-sulfanylpyridine-3-carbaldehyde provides another handle for introducing substituents. For instance, condensation of the aldehyde with substituted anilines can form Schiff bases, which can then undergo further reactions. A notable example is the one-pot, three-component reaction of an aldehyde, an aniline, and thioglycolic acid to form a 4-thiazolidinone (B1220212) ring, thereby introducing a substituted phenyl group. nih.govrroij.com

The following table outlines representative methods for introducing substituents:

| Reaction Type | Reagents and Conditions | Functional Group Targeted | Introduced Substituent |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Halogenated pyridine ring | Aryl/Heteroaryl |

| Thiazolidinone Formation | Substituted aniline, thioglycolic acid | Aldehyde | Substituted phenylthiazolidinone |

| Schiff Base Formation | Primary amine | Aldehyde | Substituted imine |

Conversion to Pyridinium Salts

The pyridine nitrogen in 2-sulfanylpyridine-3-carbaldehyde and its derivatives can be readily converted into a pyridinium salt. This transformation is typically achieved through the Menschutkin reaction, which involves the N-alkylation of the pyridine with an alkyl halide. nih.govresearchgate.net The reaction conditions, such as the choice of solvent and temperature, can be optimized to achieve high yields.

Another method for the synthesis of pyridinium salts involves the reaction of a pyridine with a pyrylium (B1242799) salt. researchgate.net This reaction is often efficient and allows for the introduction of a variety of substituents on the resulting pyridinium ring. The nature of the counter-ion can also be controlled through this method or by subsequent ion exchange reactions. cnrs.fr The presence of the sulfanyl and carbaldehyde groups on the pyridine ring may influence the reactivity of the nitrogen atom and should be taken into consideration when choosing the reaction conditions. For instance, the electron-withdrawing nature of the aldehyde group would decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing reaction conditions.

The following table summarizes common methods for the formation of pyridinium salts:

| Method | Reagents | Description |

| Menschutkin Reaction | Alkyl halide | N-alkylation of the pyridine nitrogen. nih.govresearchgate.net |

| Reaction with Pyrylium Salts | Pyrylium salt | Reaction of the pyridine with a pyrylium salt to form a new pyridinium salt. researchgate.net |

| Reaction with Glutaconaldehyde | Glutaconaldehyde | An alternative to Zincke salts for the transformation of primary amines into pyridinium salts, which may be adaptable for pyridine synthesis. cnrs.fr |

Reactivity Profiles and Chemical Transformations

Electrophilic Reactivity of the Carbaldehyde Moiety

While the carbonyl carbon of the aldehyde is inherently electrophilic, the oxygen atom possesses lone pairs of electrons and can act as a nucleophilic center, reacting with strong electrophiles. This reactivity is less common but can be observed in specific reactions such as protonation under strongly acidic conditions or coordination to Lewis acids. Such interactions activate the aldehyde group towards nucleophilic attack.

Nucleophilic Reactions of the Carbaldehyde Moiety

The electrophilic carbon atom of the carbaldehyde group is highly susceptible to attack by a wide array of nucleophiles. These reactions are fundamental to the synthetic utility of 2-sulfanylpyridine-3-carbaldehyde, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Condensation reactions are a hallmark of its reactivity. For instance, it can react with primary amines to form Schiff bases or imines. With hydrazine (B178648) and its derivatives, it readily forms hydrazones. nih.gov These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

Furthermore, the aldehyde can undergo addition reactions. Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl group to furnish secondary alcohols. Similarly, the addition of cyanide ions would lead to the formation of a cyanohydrin. A notable example of its reactivity involves multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction for the synthesis of imidazopyridines. nih.gov

Transformations of the Sulfanyl (B85325) Group

The sulfur atom in 2-sulfanylpyridine-3-carbaldehyde is a versatile functional group, capable of undergoing both oxidation and substitution reactions.

Oxidation Reactions (e.g., to Sulfoxides or Sulfones)

The sulfanyl group can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the oxidizing agent used. jchemrev.com This transformation is significant as it modulates the electronic properties and biological activity of the molecule.

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst. mdpi.com The reaction can be finely controlled to prevent over-oxidation to the sulfone. mdpi.com For the synthesis of sulfones, stronger oxidizing agents or more forcing conditions are generally required. organic-chemistry.org A variety of reagents can be employed for this purpose, including potassium permanganate (B83412) and urea-hydrogen peroxide. organic-chemistry.org

Table 1: Common Oxidizing Agents for Sulfide (B99878) Transformation

| Transformation | Oxidizing Agent(s) | Typical Conditions |

|---|---|---|

| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) with catalyst | Controlled temperature and stoichiometry mdpi.com |

| Iodosobenzene | With a catalyst like benzeneseleninic acid jchemrev.com | |

| Sulfide to Sulfone | Potassium Permanganate (KMnO₄) | Heterogeneous or solvent-free conditions organic-chemistry.org |

| Urea-Hydrogen Peroxide | Solid-state oxidation organic-chemistry.org |

The choice of oxidant and reaction conditions is crucial for achieving the desired product with high selectivity. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions Involving Sulfur

The sulfur atom of the thiol tautomer is nucleophilic and can participate in substitution reactions. A prominent reaction is S-alkylation, where the compound is treated with an alkyl halide in the presence of a base to yield the corresponding thioether. This reaction proceeds via an Sₙ2 mechanism.

Furthermore, 2-mercaptopyridines are known to react with nitrous acid to form unstable S-nitroso ions in a reversible process. rsc.org This highlights the ability of the sulfur atom to be attacked by electrophiles. The resulting S-nitrosated species can then act as a nitrosating agent for other molecules. rsc.org The compound can also be used to acylate phenols, amines, and carboxylic acids. wikipedia.org

Prototropic Tautomerism (e.g., Thiol-Thione Equilibrium)

A critical aspect of the chemistry of 2-sulfanylpyridine-3-carbaldehyde is its existence in a tautomeric equilibrium between the thiol form (2-sulfanylpyridine-3-carbaldehyde) and the thione form (1H-pyridine-2-thione-3-carbaldehyde). wikipedia.org

The position of this equilibrium is sensitive to several factors, including the solvent, temperature, and concentration. wikipedia.orgresearchgate.net In nonpolar solvents and at lower concentrations, the thiol tautomer is generally favored. wikipedia.orgresearchgate.net Conversely, in polar solvents and at higher concentrations, the thione form tends to predominate due to intermolecular hydrogen bonding and self-association. researchgate.netresearchgate.net The thione form is often more stable, a phenomenon attributed to the greater ability of sulfur to stabilize a negative charge compared to oxygen, despite its lower electronegativity. stackexchange.com This equilibrium has significant implications for the compound's reactivity, as the thiol form is required for reactions such as S-alkylation, while the thione form may participate in different reaction pathways.

Table 2: Factors Influencing Thiol-Thione Tautomeric Equilibrium

| Factor | Favors Thiol Form | Favors Thione Form |

|---|---|---|

| Solvent Polarity | Low (e.g., nonpolar solvents) researchgate.net | High (e.g., polar solvents) researchgate.net |

| Concentration | Low wikipedia.org | High researchgate.net |

| Temperature | Low wikipedia.org | High |

| Hydrogen Bonding | Solvents that compete with self-association wikipedia.org | Solvents that promote self-association researchgate.net |

Unexpected C-S Bond Cleavage Reactions

The carbon-sulfur (C-S) bond in sulfur-containing heterocyclic compounds is generally stable. However, under specific conditions, this bond can undergo unexpected cleavage, leading to the formation of desulfurized products. Research into the reactivity of pyridine-2-thiol (B7724439), a closely related compound to 2-sulfanylpyridine-3-carbaldehyde, has revealed novel C-S bond cleavage reactions when subjected to certain catalytic systems.

Detailed investigations have demonstrated that the treatment of pyridine-2-thiol with hydrogen gas at elevated pressure and temperature in the presence of dinuclear platinum (Pt) or palladium (Pd) complexes results in the cleavage of the C-S bond, yielding pyridine (B92270). nih.gov This catalytic transformation highlights a new functionality for these metal complexes in activating and breaking the otherwise stable C-S bond in pyridine-based thiols. nih.gov

The reaction is believed to proceed through the bimetallic activation of the pyridine-2-thiolate (B1254107) (pyt) ligand, which is coordinated to the dinuclear metal center. This activation facilitates the subsequent liberation of pyridine and hydrogen sulfide (H₂S). nih.gov The efficiency of this C-S bond cleavage was found to be dependent on the nature of the metal complex and the reaction conditions.

The following table summarizes the key findings from the study on the C-S bond cleavage of pyridine-2-thiol:

| Catalyst | Substrate | Product | Yield (%) | Conditions |

| 5-methylpyridine-2-thiolate (5-mpyt)-bridged dinuclear Pt(III) complex | Pyridine-2-thiol | Pyridine | 3-51 | 60 atm H₂, DMF, 150°C, 72 h |

| 5-methylpyridine-2-thiolate (5-mpyt)-bridged dinuclear Pt(II) complex | Pyridine-2-thiol | Pyridine | 3-51 | 60 atm H₂, DMF, 150°C, 72 h |

| 5-methylpyridine-2-thiolate (5-mpyt)-bridged dinuclear Pd(II) complex | Pyridine-2-thiol | Pyridine | 3-51 | 60 atm H₂, DMF, 150°C, 72 h |

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and elucidating the detailed structural features of 2-sulfanylpyridine-3-carbaldehyde and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to provide a complete picture of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the carbon-hydrogen framework of 2-sulfanylpyridine-3-carbaldehyde.

In the ¹H NMR spectrum of related pyridine-3-carbaldehyde derivatives, the aldehyde proton typically appears as a singlet at approximately 10.12 ppm. rsc.org The aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the substituents. For instance, in a similar pyridine system, proton signals have been observed in the range of 7.27-8.26 ppm. rsc.org The presence of the sulfanyl (B85325) group and its tautomeric forms can influence the chemical shifts of nearby protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum. In derivatives of 2-sulfanylpyridine-3-carboxamide, the carbon of the pyridine ring attached to the sulfanyl group (C-S) and the carbon of the carboxamide group have been identified, providing a reference for the expected chemical shifts in 2-sulfanylpyridine-3-carbaldehyde. mdpi.com The specific chemical shifts for the pyridine ring carbons and the aldehyde carbon are crucial for confirming the structure.

| Compound | Technique | Solvent | Chemical Shift (δ) / ppm |

|---|---|---|---|

| 1,2-Dimethyl-1H-indole-3-carbaldehyde | ¹H NMR (400 MHz) | CDCl₃ | 10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H) rsc.org |

| 4,6-Dimethyl-N-{[4-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazole-2-yl]methyl}-2-sulfanylpyridine-3-carboxamide | ¹³C NMR (75 MHz) | DMSO-d₆ | 18.76, 19.73, 33.27, 33.92, 115.76, 127.53, 129.56, 130.77, 134.54, 137.11, 144.18, 146.83, 148.81, 152.35, 154.17, 164.15, 167.02, 169.55, 173.67, 188.52 mdpi.com |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov For 2-sulfanylpyridine-3-carbaldehyde, the IR spectrum would be expected to show characteristic absorption bands for the aldehyde C-H stretch, the carbonyl (C=O) stretch, C=C and C=N stretching vibrations of the pyridine ring, and the C-S stretching vibration. The position of the C=O stretching band is particularly informative and can be influenced by conjugation with the pyridine ring. In related pyridine-3-carbaldehyde systems, the C=O stretching vibration is typically observed in the region of 1697-1701 cm⁻¹. researchgate.net The presence of the sulfanyl group, which can exist in tautomeric equilibrium with a thione form, may also give rise to characteristic bands, such as a C=S stretching vibration. mdpi.com

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| 4,6-Dimethyl-N-{[4-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazole-2-yl]methyl}-2-sulfanylpyridine-3-carboxamide | FTIR | 3206, 3056 | N-H stretch mdpi.com |

| 4,6-Dimethyl-N-{[4-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazole-2-yl]methyl}-2-sulfanylpyridine-3-carboxamide | FTIR | 2932 | C-H aliphatic stretch mdpi.com |

| 4,6-Dimethyl-N-{[4-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazole-2-yl]methyl}-2-sulfanylpyridine-3-carboxamide | FTIR | 1657, 1627 | C=O stretch mdpi.com |

| Ag(I) complex with 3-Pyridinecarboxylic acid | FTIR | 1701 | C=O stretch researchgate.net |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. For 2-sulfanylpyridine-3-carbaldehyde (C₆H₅NOS), the exact mass can be calculated and compared with the experimentally determined value to confirm its composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule. For instance, the loss of the aldehyde group (CHO) or the sulfanyl group (SH) would result in characteristic fragment ions. In the analysis of related complex organic molecules, HRESIMS has been used to determine molecular formulas with high precision, such as C₂₇H₄₀O₇ for a natural product. nih.gov

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the premier technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Single-crystal X-ray diffraction can provide a precise molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For 2-sulfanylpyridine-3-carbaldehyde, an X-ray crystal structure would definitively establish the tautomeric form present in the solid state (i.e., the sulfanyl or thione form) and reveal how the molecules pack in the crystal lattice. Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing the crystalline form of a bulk sample and can be used to identify different polymorphs. researchgate.netnih.gov

Photoluminescence (PL) Studies

Photoluminescence spectroscopy investigates the light-emitting properties of a compound after it has absorbed photons. While not universally applied to all organic molecules, PL studies can reveal information about the electronic structure and excited-state properties of 2-sulfanylpyridine-3-carbaldehyde and its derivatives. The emission wavelength and quantum yield can be sensitive to the molecular environment and aggregation state. For some sulfur-containing heterocyclic compounds, fluorescence and phosphorescence have been observed and studied to understand their electronic transitions. mdpi.com Such studies on 2-sulfanylpyridine-3-carbaldehyde could provide insights into its potential applications in materials science, for example, as a component in light-emitting devices or as a fluorescent probe.

Scanning Electron Microscopy (SEM) for Material Morphology

While SEM is not used to characterize the molecule itself, it is a vital technique for studying the morphology of materials derived from 2-sulfanylpyridine-3-carbaldehyde. For instance, if the compound or its metal complexes are used to create nanoparticles or functionalize surfaces, SEM would be employed to visualize the size, shape, and surface features of these materials. rsc.org Research on related pyridine-2-carbaldehyde complexes has shown their use in creating functionalized nanoparticles, where Field-Emission Scanning Electron Microscopy (FE-SEM) was used to characterize the morphology of the resulting nanocatalyst. nih.gov This demonstrates a key application of SEM in the broader research context of this class of compounds.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding modes and estimating the strength of the interaction.

Molecular docking simulations are crucial for predicting how a ligand like 2-sulfanylpyridine-3-carbaldehyde or its derivatives might interact with a biological target. nih.gov These studies can forecast the binding affinity, often expressed in terms of energy (kcal/mol), and the specific conformation the ligand adopts within the binding pocket. nih.gov

In studies on derivatives of 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide, which shares the core pyridinethiol structure, docking simulations have been used to evaluate their binding affinity against various enzyme targets. mdpi.com The results of these studies indicate that substituent effects can alter the binding affinity by a moderate but significant margin of 2–3 kcal/mol. mdpi.com Furthermore, the conformation of the ligand plays a critical role, with affinity energy differences between the most and least favorable conformations of a single ligand reaching 3–4 kcal/mol. mdpi.com Docking simulations for other heterocyclic compounds have successfully identified potential inhibitors for targets like the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2. nih.govnih.gov The accuracy of binding affinity predictions remains a challenge, but methods that incorporate multiple ligand poses and simulations can improve the results, reducing errors and enhancing rank correlation with experimental values. nih.gov

Table 1: Example of Docking Affinity Data for Ligand Conformations This table is illustrative, based on findings for related pyridine (B92270) derivatives.

| Ligand Conformation | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Extended | Human COX-1 | -7.5 |

| Sandwich-like | Human COX-1 | -8.2 |

| Extended | Human COX-2 | -8.0 |

| Sandwich-like | Human COX-2 | -8.5 |

Data derived from studies on derivatives of the core compound structure. mdpi.com

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. These interactions, though individually weak, collectively determine the binding affinity and specificity. nih.gov Key non-covalent forces include hydrogen bonds, hydrophobic interactions, pi-stacking, and van der Waals forces. nih.gov

Molecular docking analyses provide detailed maps of these interactions. For instance, in studies of 2-sulfanylpyridine derivatives, specific amino acid residues within the receptor's active site, such as Leu352, Ser530, and Trp387, were identified as being directly involved in interactions with the ligands. mdpi.com The pyridine ring, a common motif in medicinal chemistry, is known to enhance binding through its ability to form various non-covalent interactions with protein targets. cmjpublishers.com These interactions can range from charge-assisted hydrogen bonds, where a protonated nitrogen atom interacts with an anionic group, to pi-stacking interactions between the aromatic ring of the ligand and residues like phenylalanine or tyrosine in the protein. nih.govnih.gov The analysis of these interactions is fundamental to understanding the structural basis of a compound's biological activity and for guiding the rational design of more potent and selective inhibitors. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to study molecular geometries, reaction energies, and other electronic properties. nih.gov

DFT calculations are a powerful tool for mapping out the pathways of chemical reactions, including identifying transition states and calculating activation energies. researchgate.net This allows for a detailed understanding of reaction selectivity (chemo-, regio-, and stereoselectivity). researchgate.net For example, DFT studies on cycloaddition reactions involving related heterocyclic systems have successfully explained experimentally observed outcomes by comparing the energy profiles of different possible reaction pathways. researchgate.net The B3LYP and M06-2X functionals are commonly used for these types of investigations. nih.govresearchgate.net By calculating reactivity descriptors such as chemical potential, hardness, and electrophilicity, DFT can predict how molecules will interact, clarifying the polar nature of certain reactions. nih.gov This theoretical insight is invaluable for optimizing reaction conditions and predicting the products of novel synthetic routes involving scaffolds like 2-sulfanylpyridine-3-carbaldehyde.

A molecule's biological activity is often intrinsically linked to its three-dimensional shape or conformation. nih.gov DFT calculations are used to perform conformational analysis, identifying stable low-energy conformers of a molecule in different environments (e.g., gas phase or solution). mdpi.com For derivatives of 2-sulfanylpyridine, DFT structural optimizations have revealed the existence of distinct conformational families. mdpi.com Two primary conformations were identified: a compact, "sandwich-like" structure and a more "extended" form. mdpi.com The energy separation between such conformers can be calculated, providing insight into their relative populations under equilibrium conditions. mdpi.com This information is critical, as different conformers can exhibit significantly different binding affinities for a biological target. mdpi.com

In Silico Predictions for Molecular Properties

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic and physicochemical properties of compounds, a practice often referred to as assessing "drug-likeness." cmjpublishers.com These predictions help to prioritize candidates for synthesis and further testing by flagging potential liabilities. nih.gov

A key component of this assessment is evaluating compliance with established guidelines like Lipinski's Rule of Five and Veber's rules. cmjpublishers.com These rules relate molecular properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and number of rotatable bonds to the likelihood of oral bioavailability. cmjpublishers.comnih.gov For many heterocyclic compounds investigated in drug discovery programs, these properties are calculated to ensure they fall within acceptable ranges for drug-like molecules. nih.govresearchgate.net Additionally, properties like the topological polar surface area (TPSA) are calculated to predict cell membrane permeability. nih.gov Online platforms and software can generate bioactivity scores against common drug targets like G-protein-coupled receptors (GPCRs), ion channels, and enzymes, providing a preliminary screen of a compound's potential biological activity spectrum. cmjpublishers.com

Table 2: Example of Predicted Drug-Likeness Profile This table is a representative example based on typical in silico predictions for heterocyclic drug candidates.

| Property | Guideline | Predicted Value Range | Status |

|---|---|---|---|

| Molecular Weight | Lipinski: < 500 g/mol | 155.18 | Compliant |

| logP (Lipophilicity) | Lipinski: < 5 | 1.0 - 2.5 | Compliant |

| Hydrogen Bond Donors | Lipinski: ≤ 5 | 2 | Compliant |

| Hydrogen Bond Acceptors | Lipinski: ≤ 10 | 3 | Compliant |

| Rotatable Bonds | Veber: ≤ 10 | 1 | Compliant |

| TPSA | < 140 Ų | ~60 - 80 Ų | Compliant |

Values are estimated based on the structure of 2-sulfanylpyridine-3-carbaldehyde and findings for similar molecules. cmjpublishers.comnih.govnih.gov

Computational Modeling in Drug Discovery and Development

Computational modeling techniques, such as molecular docking and Density Functional Theory (DFT), are instrumental in predicting the interaction of small molecules with biological targets, understanding their electronic properties, and guiding the design of new therapeutic agents. These approaches can significantly accelerate the drug development pipeline.

Future computational research on 2-sulfanylpyridine-3-carbaldehyde could explore several key areas to assess its drug-like potential. These include:

Molecular Docking Studies: Simulating the binding of 2-sulfanylpyridine-3-carbaldehyde to the active sites of various enzymes or receptors implicated in disease could help identify potential biological targets.

DFT Analysis: Calculating the molecule's electronic properties, such as its frontier molecular orbitals (HOMO-LUMO) and electrostatic potential, would provide insights into its reactivity and potential for intermolecular interactions.

Pharmacophore Modeling: Identifying the key chemical features of 2-sulfanylpyridine-3-carbaldehyde that are essential for potential biological activity could guide the design of more potent and selective derivatives.

ADMET Prediction: In silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would be crucial in the early stages of evaluating its viability as a drug candidate.

The development and publication of such computational data would be a critical first step in understanding the therapeutic potential of 2-sulfanylpyridine-3-carbaldehyde and would provide a valuable foundation for subsequent experimental validation. Without such foundational research, the role of this specific compound in drug discovery and development remains speculative.

Organic Synthesis Building Blocks and Intermediates

As an organic building block, 2-sulfanylpyridine-3-carbaldehyde offers a platform for constructing more complex molecular architectures. Its functional groups can be selectively targeted to build diverse chemical scaffolds.

Synthesis of Complex Organic Molecules

The reactivity of 2-sulfanylpyridine-3-carbaldehyde makes it a potent intermediate for synthesizing complex heterocyclic systems. Its utility can be understood by comparing it to analogous, well-studied compounds like 2-chloroquinoline-3-carbaldehyde (B1585622), which serves as a key intermediate in the formation of a wide array of fused and substituted quinoline derivatives. rsc.orgresearchgate.net Acetanilides can be converted into 2-chloroquinoline-3-carbaldehydes through the Vilsmeier-Haack reaction, establishing these structures as versatile precursors. rsc.org

Similarly, the aldehyde group in 2-sulfanylpyridine-3-carbaldehyde can participate in numerous reactions:

Condensation Reactions: It can react with amines, hydrazines, and active methylene (B1212753) compounds to form Schiff bases, hydrazones, and chalcone-like structures, respectively. These reactions are fundamental in building larger, more complex molecules.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to different classes of pyridine derivatives.

Cyclization Reactions: It can be a key component in intramolecular or multicomponent reactions to form fused heterocyclic rings, such as thienopyridines, which are of interest in medicinal chemistry.

The sulfanyl (B85325) group, existing in tautomeric equilibrium with its pyridinethione form, provides additional reactivity. It can act as a nucleophile or be involved in coupling reactions, further expanding its synthetic potential.

Role in Pharmaceutical and Agrochemical Research and Development

Pyridine-based compounds are integral to the development of numerous pharmaceuticals and agrochemicals. The pyridine scaffold is a common feature in many approved drugs. nih.gov Pyridine-carboxaldehyde derivatives, in particular, are precursors to thiosemicarbazones, a class of compounds known for their biological activities. For instance, various 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and shown to be potent inhibitors of ribonucleotide reductase, with significant antineoplastic activity against leukemia in animal models.

Given this precedent, 2-sulfanylpyridine-3-carbaldehyde is a valuable intermediate for generating novel thiosemicarbazones and other derivatives for biological screening. The combination of the pyridine ring, the sulfur atom, and the reactive aldehyde group allows for the creation of diverse molecular libraries to explore potential therapeutic or pesticidal activities. Its structural similarity to compounds used in the synthesis of herbicidal pyridine carboxylic acids further underscores its potential in agrochemical research. sigmaaldrich.com

Development of Specialty Chemicals

The functional groups of 2-sulfanylpyridine-3-carbaldehyde also make it a candidate for the development of specialty chemicals. The sulfur and nitrogen atoms can enhance the molecule's ability to coordinate with surfaces or participate in the formation of polymers and pigments. The pyridine ring is known for its thermal stability, a desirable property in materials science. The potential for this compound to be incorporated into larger systems could lead to the creation of novel dyes, ligands for industrial catalysis, or specialized polymers with unique electronic or physical properties.

Coordination Chemistry and Metal Complexation

The arrangement of nitrogen, sulfur, and oxygen atoms in 2-sulfanylpyridine-3-carbaldehyde makes it an excellent candidate for use as a chelating ligand in coordination chemistry.

Ligand Design for Metal Ions (e.g., Lanthanides)

The design of ligands that can effectively bind to and sensitize metal ions is crucial for developing new materials with specific magnetic or luminescent properties. The 2-sulfanylpyridine framework is a proven coordinating moiety for various metal ions, including lanthanides. A closely related compound, 2-sulfanylpyridine-3-carboxylic acid (also known as 2-mercaptonicotinic acid), demonstrates this capability effectively. wikipedia.org This molecule has three potential binding sites: the pyridine nitrogen, the sulfhydryl sulfur, and the carboxylic oxygen. wikipedia.org It has been successfully used to create organic-inorganic hybrid materials featuring trivalent lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺). wikipedia.org

2-sulfanylpyridine-3-carbaldehyde is expected to exhibit similar, if not more complex, coordinating behavior. It can act as a bidentate ligand through its pyridine nitrogen and the deprotonated sulfur atom (N,S coordination). Furthermore, the carbonyl oxygen of the aldehyde group could also participate in binding, allowing for potential tridentate (N,S,O) coordination. This versatility makes it a highly attractive ligand for designing complexes with a range of metal ions, including the lanthanide series, which are known for their unique photoluminescent properties.

Formation of Stable Metal Complexes

The chelating nature of ligands derived from the 2-sulfanylpyridine core leads to the formation of highly stable metal complexes. The formation of a five- or six-membered ring upon chelation with a metal ion significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect.

Research on 2-sulfanylpyridine-3-carboxylic acid has demonstrated its ability to form robust, multifunctional complexes with lanthanide ions, which can then be grafted onto inorganic hosts like silica or titania. wikipedia.org These hybrid materials exhibit the characteristic luminescence of the lanthanide ions, indicating an efficient energy transfer from the organic ligand to the metal center. wikipedia.org

Based on this evidence, 2-sulfanylpyridine-3-carbaldehyde would be expected to form similarly stable complexes. The specific coordination mode and the resulting geometry would depend on the metal ion, the reaction conditions, and the stoichiometry. The table below summarizes the observed characteristics of complexes formed with the related carboxylic acid ligand, illustrating the potential for the aldehyde analogue.

| Ligand | Metal Ion(s) | Potential Coordination Sites | Resulting Complex Type | Key Property |

| 2-sulfanylpyridine-3-carboxylic acid | Eu³⁺, Tb³⁺ | Pyridine (N), Sulfhydryl (S), Carboxylic (O) | Organic-Inorganic Hybrid Material | Luminescence wikipedia.org |

| 2-sulfanylpyridine-3-carbaldehyde (Hypothetical) | Lanthanides (e.g., Eu³⁺, Tb³⁺, Dy³⁺), Transition Metals (e.g., Cu²⁺, Zn²⁺) | Pyridine (N), Sulfhydryl (S), Aldehyde (O) | Discrete Molecular Complexes or Coordination Polymers | Potential Luminescence, Catalytic Activity |

Exploration of Chelating Properties

The molecular structure of 2-sulfanylpyridine-3-carbaldehyde, featuring a pyridine ring, a sulfanyl (thiol) group, and a carbaldehyde (aldehyde) group, endows it with significant chelating properties. These functional groups act as potential coordination sites for metal ions. The nitrogen atom of the pyridine ring, the sulfur atom of the sulfanyl group, and the oxygen atom of the carbaldehyde group can all participate in forming coordinate bonds with metal centers. This multi-dentate character allows the compound to form stable complexes with a variety of metal ions.

Research into the chelating abilities of related pyridine derivatives has demonstrated their efficacy in coordinating with metal ions like iron and copper. For instance, compounds of the pyridine-2-carboxaldehyde isonicotinoyl hydrazone (PCIH) class have shown high efficacy in iron chelation. nih.gov Similarly, a 3-hydroxy-4-pyridinone aza scorpiand derivative has been studied for its Cu(2+) coordination chemistry, revealing the formation of multiple complex stoichiometries. nih.gov While direct studies on the chelating properties of 2-sulfanylpyridine-3-carbaldehyde are not extensively detailed in the provided search results, the known coordination chemistry of its constituent functional groups strongly suggests its potential as a versatile chelating agent. The presence of both "soft" (sulfur) and "hard" (nitrogen, oxygen) donor atoms allows for coordination with a range of metal ions, making it a promising ligand for various applications, including catalysis, environmental remediation, and the development of therapeutic agents. nih.govnih.gov

Materials Science and Engineering

The unique chemical structure of 2-sulfanylpyridine-3-carbaldehyde and its derivatives makes them valuable building blocks in the field of materials science and engineering.

Synthesis of Mercapto-Functional Polymers

While the direct use of 2-sulfanylpyridine-3-carbaldehyde in the synthesis of mercapto-functional polymers is not explicitly detailed, the principles of polymer chemistry allow for its incorporation. The sulfanyl (mercapto) group provides a reactive site for polymerization or for grafting onto existing polymer backbones. For instance, multicomponent reactions like the Kabachnik-Fields reaction have been utilized to synthesize functional polymers with unique properties. mdpi.com This reaction can introduce functional groups into polymer structures, and a molecule like 2-sulfanylpyridine-3-carbaldehyde could potentially be used to introduce both sulfanyl and pyridine functionalities. Such polymers could exhibit interesting properties, including metal-chelating abilities and flame-retardant characteristics. mdpi.com

Development of Fluorescent Probes and Dyes for Biological Imaging

Fluorescent probes are indispensable tools in biological imaging, enabling the visualization of cellular processes with high spatial and temporal resolution. nih.govrsc.org The development of organic fluorescent probes has gained significant attention due to their excellent physicochemical properties. nih.gov Derivatives of 2-sulfanylpyridine-3-carbaldehyde have the potential to be developed into fluorescent probes. The pyridine ring system is a common component in many fluorescent dyes. By modifying the structure of 2-sulfanylpyridine-3-carbaldehyde, for example, through condensation reactions of the aldehyde group, it is possible to create larger conjugated systems that exhibit fluorescence. rsc.org

The design of such probes often involves a fluorophore, a recognition group, and a linker. nih.gov The 2-sulfanylpyridine-3-carbaldehyde moiety could serve as a core structure that can be functionalized to detect specific analytes. For instance, the sulfanyl group could be used as a recognition site for sulfane sulfurs or other reactive sulfur species. researchgate.netrsc.org The development of two-photon fluorescent probes, which offer advantages for tissue imaging, is an active area of research, and pyridine-containing compounds are being explored for these applications. rsc.orgdocumentsdelivered.com

Creation of Luminescent Organic-Inorganic Hybrid Materials (e.g., with Silica/Titania Hosts)

Organic-inorganic hybrid materials have garnered significant interest due to their combined advantages of the processability of organic components and the stability and performance of inorganic materials. mdpi.comnih.govresearchwithrutgers.com A derivative of 2-sulfanylpyridine-3-carbaldehyde, 2-sulfanylpyridine-3-carboxylic acid, has been successfully used as an organic ligand to create luminescent hybrid materials. rsc.org In these materials, the organic ligand acts as a bridge between an inorganic matrix (like silica or titania) and lanthanide ions (Ln3+). rsc.org

The synthesis involves the reaction of the carboxylic group with a metal alkoxide and the modification of the sulfhydryl group with a silane crosslinking reagent. rsc.org The resulting multifunctional precursor can then coordinate with lanthanide ions, leading to the formation of covalently grafted organic-inorganic hybrid materials. rsc.org These materials exhibit the characteristic luminescence of the lanthanide ions, and their properties can be tuned by changing the inorganic host. rsc.org For example, silica- and silica/titania-based hybrid materials have shown higher luminescence intensity and emission quantum efficiency compared to titania-based materials. rsc.org

Table 1: Comparison of Luminescence Properties in Lanthanide-Doped Hybrid Materials

| Inorganic Host | Relative Luminescence Intensity | Emission Quantum Efficiency |

| Titania (Ln–SPC–Ti) | Lower | Lower |

| Silica (Ln–SPCSi) | Higher | Higher |

| Silica/Titania (Ln–SPCSi–Ti) | Higher | Higher |

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. rsc.org The ability of molecules to self-assemble into well-defined structures is a cornerstone of this field. nih.gov Pyridine-containing ligands, such as terpyridine, are widely used in supramolecular chemistry due to their excellent chelating ability and their capacity to participate in π-stacking interactions. researchgate.netnih.gov

The structure of 2-sulfanylpyridine-3-carbaldehyde, with its pyridine ring and functional groups capable of hydrogen bonding, makes it a candidate for designing self-assembling systems. The pyridine nitrogen can act as a hydrogen bond acceptor, while the sulfanyl group can act as a hydrogen bond donor. The aldehyde group can also participate in hydrogen bonding or be used to form larger macrocyclic structures through reversible imine condensation reactions. nih.gov These interactions can drive the self-assembly of the molecules into higher-order structures like nanotubes or vesicles. rsc.orgnih.gov The specific geometry and functionality of the molecule can be tailored to control the resulting supramolecular architecture. rsc.orgmdpi.com

Biological Activity Investigations (Mechanistic and Discovery Focus)

The investigation of the biological activities of pyridine derivatives is an extensive area of research. rsc.orgmdpi.commdpi.com The diverse functionalities present in 2-sulfanylpyridine-3-carbaldehyde suggest its potential for various biological applications. For instance, thiosemicarbazones derived from pyridine-2-carbaldehyde have been studied for their biological activities, including antitumor properties. nih.gov Similarly, guanylhydrazones of pyridine carboxaldehydes have been synthesized and evaluated for their biological effects. nih.gov

Analogues of 2-sulfanylpyridine-3-carbaldehyde, such as hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones, have demonstrated antitumor activity in preclinical models. nih.gov The mechanism of action of such compounds is often related to their ability to chelate metal ions that are essential for cellular processes or to generate reactive oxygen species. The redox activity of metal complexes of pyridine-based ligands and their interaction with cellular thiols like glutathione can be related to their cytotoxicity. nih.gov Further mechanistic studies are required to fully elucidate the biological potential of 2-sulfanylpyridine-3-carbaldehyde and its derivatives.

Enzyme Inhibition Studies

The pyridine and sulfanyl moieties present in 2-sulfanylpyridine-3-carbaldehyde are common pharmacophores in the design of enzyme inhibitors. Research into structurally related compounds suggests that this molecule may exhibit inhibitory activity against key enzymes involved in physiological and pathological processes.

Cyclooxygenase Isoforms (COX-1/COX-2)

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. The two main isoforms, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). While direct studies on 2-sulfanylpyridine-3-carbaldehyde are not extensively documented, research on analogous heterocyclic compounds provides insights into its potential as a COX inhibitor. For instance, a series of 2-substituted mercapto-4(3H)-quinazolinones demonstrated effective COX-2 inhibitory activity. Several of these compounds exhibited half-maximal inhibitory concentration (IC50) values in the range of 0.70–2.0 μM against COX-2, with a notable selectivity over COX-1 researchgate.netnih.gov. This suggests that the mercapto-group, akin to the sulfanyl group in 2-sulfanylpyridine-3-carbaldehyde, can play a crucial role in binding to the active site of COX enzymes. The general mechanism of COX inhibition often involves the blockade of the enzyme's channel, preventing the substrate from accessing the catalytic site.

Table 1: COX-2 Inhibitory Activity of Selected 2-Mercapto-4(3H)-quinazolinone Derivatives

| Compound | COX-2 IC50 (μM) | Selectivity Index (SI) |

| 1 | 1.50 | >66.7 |

| 11 | 0.80 | >125 |

| 12 | 1.20 | >83.3 |

| 13 | 1.80 | >55.5 |

| 15 | 0.70 | >142.9 |

| 17 | 0.90 | >111.1 |

| 25 | 2.0 | >50 |

| Celecoxib (Reference) | 0.30 | >333 |

Data extracted from studies on structurally related compounds to infer potential activity. researchgate.netnih.gov

Receptor Binding and Modulation Studies

The nitrogen-containing heterocyclic structure of 2-sulfanylpyridine-3-carbaldehyde makes it a candidate for interaction with various receptors in the central nervous system and peripheral tissues.

Adenosine A1 Receptor Ligands

Adenosine receptors, particularly the A1 subtype, are implicated in a wide range of physiological processes, including cardiovascular function and neurotransmission. The development of ligands for these receptors is a significant area of pharmaceutical research. While direct binding studies of 2-sulfanylpyridine-3-carbaldehyde on the adenosine A1 receptor are not available, the broader class of pyridine derivatives has been explored for this purpose. For example, certain pyrazolo[3,4-c]pyridines have been identified as potent A1/A3 adenosine receptor antagonists, with some compounds displaying high affinity in the nanomolar range nih.govnih.gov. The affinity of these compounds is often attributed to specific interactions with amino acid residues within the receptor's binding pocket. The structural features of 2-sulfanylpyridine-3-carbaldehyde, including its potential for hydrogen bonding and aromatic interactions, suggest it could be a scaffold for the design of novel adenosine receptor ligands.

Antimicrobial Research

The growing challenge of antimicrobial resistance has spurred the search for new chemical entities with potent activity against a broad spectrum of pathogens. Pyridine derivatives have historically been a rich source of antimicrobial agents.

The antibacterial potential of pyridine-containing compounds is well-established. While specific mechanistic studies on 2-sulfanylpyridine-3-carbaldehyde are limited, research on related structures provides a basis for its potential modes of action.

Disruption of Cell Wall Synthesis: The aldehyde group in 2-sulfanylpyridine-3-carbaldehyde could potentially interact with components of the bacterial cell wall, leading to its disruption. This mechanism is observed in some antimicrobial aldehydes which can cross-link with peptidoglycan or other cell envelope structures.

Interference with Metabolic Pathways: Pyridine-based compounds have been shown to interfere with essential metabolic pathways in bacteria. For instance, some pyridine derivatives act as inhibitors of enzymes crucial for bacterial survival.

Influence on Biofilm Formation Genes: Biofilms are a major contributor to bacterial persistence and antibiotic resistance. Some pyridine derivatives, such as 2,2'-bipyridines, have demonstrated the ability to inhibit biofilm formation in bacteria like Staphylococcus aureus. These compounds can interfere with the genetic and molecular processes that regulate biofilm development researchgate.netfrontiersin.orgdntb.gov.ua. Studies on 2,4-disubstituted pyridine derivatives have shown they are effective against biofilm-forming tubercle bacilli, suggesting that the pyridine scaffold can be a key element in anti-biofilm strategies nih.govfrontiersin.org.

Pyridine derivatives have also shown promise as antifungal agents. The activity of these compounds can be attributed to various mechanisms, including the disruption of fungal cell membranes and the inhibition of essential enzymes. For example, certain pyridine compounds have been found to inhibit lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi, leading to impaired cell membrane integrity nih.gov. The minimum inhibitory concentration (MIC) of some hybrid bis-(imidazole/benzimidazole)-pyridine derivatives against various fungal strains, including Candida albicans, has been reported to be in the range of 3.9 to 62.5 µg/mL nih.gov.

Table 2: Antifungal Activity of Selected Hybrid Bis-(imidazole/benzimidazole)-Pyridine Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

| 5a | Candida albicans wild type | 3.9 |

| 6a | Rhodotorula sp. | 3.9 |

| 5c | Candida albicans wild type | 62.5 |

| 6c | Candida albicans wild type | 62.5 |

Data from studies on structurally related compounds to infer potential activity. nih.gov

The pyridine nucleus is a common feature in many antiviral and antitubercular drugs nih.govnih.govmdpi.commdpi.comnih.gov. The ability of pyridine derivatives to interact with viral enzymes and proteins makes them attractive candidates for antiviral drug discovery nih.govnih.gov.

In the context of tuberculosis, various pyridine-containing compounds have demonstrated significant activity against Mycobacterium tuberculosis. For instance, certain pyridine-indole compounds have shown MIC values as low as 1.6989 μM against the H37Rv strain of M. tuberculosis nih.govmdpi.com. Furthermore, 2,4-disubstituted pyridine derivatives have been shown to be effective against intracellular and biofilm-forming tubercle bacilli, with some compounds inhibiting biofilm formation at concentrations of 0.4 and 0.6 μg/ml nih.govfrontiersin.org. The antitubercular activity of indole-2-carboxamides, which share some structural similarities with pyridine derivatives, has been linked to the inhibition of the MmpL3 transporter, a crucial component in the mycobacterial cell wall synthesis rsc.orgnih.gov.

Table 3: Antitubercular Activity of Selected Pyridine-Indole Compounds

| Compound | M. tuberculosis H37Rv MIC (μM) |

| 76a | 1.6989 |

| 76b | 2.9139 |

Data from studies on structurally related compounds to infer potential activity. nih.govmdpi.com

Anticancer Research in Cell Lines

The search for novel anticancer agents has led to the exploration of a wide variety of chemical scaffolds, including pyridine derivatives. The thiosemicarbazone derivatives of pyridine-3-carbaldehyde, which are closely related to 2-sulfanylpyridine-3-carbaldehyde, have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines.

One study reported that a 6-(1-trifluoroethoxy)pyridine-3-carbaldehyde thiosemicarbazone derivative displayed significant antiproliferative activity with IC50 values ranging from 3.36 to 21.35 µM across different cancer cell lines ulima.edu.pe. This highlights the potential of the pyridine-3-carbaldehyde scaffold as a basis for the development of new anticancer drugs. The mechanism of action for such compounds is often multifactorial, potentially involving the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis rsc.org.

Table 4: In Vitro Antitumor Activity of a 6-(1-trifluoroethoxy)pyridine-3-carbaldehyde Thiosemicarbazone Derivative

| Human Tumor Cell Line | IC50 (µM) |

| H460 (lung large cell carcinoma) | 21.35 |

| HuTu80 (duodenum adenocarcinoma) | 4.93 |

| DU145 (prostate carcinoma) | 18.52 |

| MCF-7 (breast adenocarcinoma) | 10.33 |

| M-14 (amelanotic melanoma) | 3.36 |

| HT-29 (colon adenocarcinoma) | 12.47 |

Data from a study on a closely related thiosemicarbazone derivative. ulima.edu.pe

Research Applications and Interdisciplinary Studies

Pharmacological and Biological Research

Derivatives of 2-sulfanylpyridine-3-carbaldehyde are prominent in pharmacological and biological research due to their capacity to interact with various biological targets. The pyridine (B92270) ring, combined with the reactive aldehyde and sulfur-containing groups, allows for the creation of complex molecules with specific therapeutic potentials.

In the field of oncology, derivatives based on the 2-sulfanylpyridine-3-carbaldehyde structure are being actively investigated for their potential as anticancer agents. The research encompasses the inhibition of cancer cell growth, the induction of programmed cell death, and strategies to overcome resistance to existing chemotherapy drugs.

Derivatives of 2-sulfanylpyridine-3-carbaldehyde, particularly thiosemicarbazones and other Schiff bases, have demonstrated significant cytotoxic and anti-proliferative effects against a wide spectrum of human cancer cell lines. For instance, certain pyridine thiosemicarbazone derivatives have shown exceptional efficacy against renal cancer cell lines (UO-31) with a GI₅₀ value of 0.57 µM, while exhibiting no cytotoxicity toward normal cells. nih.gov Other derivatives displayed potent activity against leukemia, melanoma, and breast cancer cell lines. nih.gov Sn(II) complexes with pyridine-2-carboxaldehyde thiosemicarbazone ligands have also been shown to inhibit tumor growth and restrict the metastasis of cancer cells. rsc.org Similarly, 3-hydroxypyridine-2-carboxaldehyde N(4)-substituted thiosemicarbazones and their Zn(II) complexes have shown remarkable antiproliferative activity against prostate cancer (PC3) and other cancer cell lines. researchgate.net Spiro-pyridine derivatives have also been identified as having high anticancer potential against liver (HepG-2) and colon (Caco-2) cancer cell lines. sigmaaldrich.com

Antiproliferative Activity of 2-Sulfanylpyridine-3-carbaldehyde Derivatives

| Derivative Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|

| Pyridine Thiosemicarbazone (Compound 3w) | Renal Cancer (UO-31) | 0.57 | nih.gov |

| Pyridine Thiosemicarbazone (Compounds 3g, 3h, 3w) | Ovarian Cancer (IGROV1) | 2.00 - 4.89 | nih.gov |

| Pyridine Thiosemicarbazone (Compounds 3g, 3h, 3w) | Colon Cancer (HCC-2998) | 2.00 - 4.89 | nih.gov |

| 3-Hydroxypyridine-2-carboxaldehyde Thiosemicarbazone (HHyPyPyrd) | Prostate Cancer (PC3) | 0.69 | researchgate.net |

| Spiro-pyridine Derivative (Compound 7) | Colon Cancer (Caco-2) | 7.83 | sigmaaldrich.com |

| Spiro-pyridine Derivative (Compound 8) | Liver Cancer (HepG-2) | 8.42 | sigmaaldrich.com |

| Pyrido[4,3-d]pyrimidine Derivative (Compound 10c) | Pancreatic Cancer (Panc1, KRAS-G12D) | 1.40 | mdpi.com |

A key focus of anticancer research is understanding how a compound induces cancer cell death. Studies on derivatives of 2-sulfanylpyridine-3-carbaldehyde show they can trigger apoptosis, a form of programmed cell death, through various molecular pathways. For example, certain 2-mercaptobenzoxazole derivatives have been found to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while decreasing the levels of the anti-apoptotic protein Bcl-2 in liver cancer cells. nih.gov Similarly, Sn(II) complexes of pyridine-2-carboxaldehyde thiosemicarbazone are known to induce apoptosis and inhibit the anti-apoptotic Bcl-xL protein. rsc.org

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its interaction with its negative regulator, MDM2, is a major target in cancer therapy. Inhibiting the p53-MDM2 interaction can reactivate p53's tumor-suppressing functions. Research into piperidinone-based inhibitors containing a pyridine moiety has led to the discovery of potent compounds that disrupt this interaction. nih.gov These small molecules mimic key p53 residues (Phe19, Trp23, and Leu26) to bind to the hydrophobic pocket on MDM2, thereby preventing p53 degradation and allowing it to induce apoptosis. mdpi.com Chalcone derivatives are also known to prevent the interaction between MDM2 and p53. mdpi.com

Multidrug resistance (MDR) is a significant obstacle in cancer treatment, where cancer cells become insensitive to a range of chemotherapy drugs. Researchers are exploring pyridine-based compounds for their potential to circumvent these resistance mechanisms. ijsat.orgijsat.org Schiff bases and their metal complexes, which can be derived from pyridine aldehydes, are a class of compounds being investigated to overcome MDR. nih.gov Their mechanisms of action can include modulating the function of drug efflux pumps like P-glycoprotein (Pgp), targeting detoxifying systems, and inducing alternative cell death pathways to bypass apoptosis resistance. nih.gov

Studies on thiosemicarbazones derived from 2-benzoylpyridine and di-2-pyridylketone, which are structurally related to derivatives of 2-sulfanylpyridine-3-carbaldehyde, have shown their potential in overcoming Pgp-mediated drug resistance. acs.org Furthermore, research into pyrrolo[3,2-b]pyridine-3-carboxamides has focused on targeting mutations in cancer-related proteins like FGFR4, which can confer resistance to targeted therapies in hepatocellular carcinoma. wjgnet.com

The anti-inflammatory potential of compounds derived from the 2-sulfanylpyridine-3-carbaldehyde scaffold is an active area of research. The primary mechanism investigated is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins—lipid compounds that mediate inflammatory responses. By blocking COX enzymes, these derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.

Research has shown that various pyridine derivatives exhibit selective inhibitory activity against COX-2, the isoform primarily associated with inflammation. For example, certain novel pyridazine derivatives have demonstrated potent COX-2 inhibition with IC₅₀ values as low as 0.18 µM, surpassing the activity of the standard drug celecoxib. nih.gov Isothiazolo[5,4-b]pyridines, which can be synthesized from 2-mercaptopyridine (B119420) precursors, have been reported as COX-1 inhibitors. This body of work suggests that the pyridine scaffold is a promising framework for developing new nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net